molecular formula C17H22N4O2 B6639511 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide

3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide

Cat. No. B6639511
M. Wt: 314.4 g/mol
InChI Key: WKAPKHWJROVZQR-UHFFFAOYSA-N
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Description

3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide, also known as HPPPC, is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound is a piperidine derivative that has been shown to exhibit various biochemical and physiological effects, making it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide is primarily related to its interaction with the sigma-1 receptor. This receptor is known to modulate the activity of various ion channels and neurotransmitter receptors, and its activation has been shown to have a range of physiological effects. 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide acts as a selective antagonist of the sigma-1 receptor, blocking its activity and thereby modulating downstream signaling pathways.
Biochemical and Physiological Effects:
3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and alteration of intracellular signaling pathways. These effects are primarily related to the compound's interaction with the sigma-1 receptor, and may have implications for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide for lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to specifically target this receptor and investigate its downstream effects. However, one limitation of 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide is its relatively low potency, which may require higher concentrations of the compound to achieve significant effects.

Future Directions

There are numerous potential future directions for research on 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide, including:
- Investigation of the compound's effects on other physiological systems, such as the immune system or cardiovascular system.
- Development of more potent analogs of 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide for use in therapeutic applications.
- Investigation of the compound's effects on neurological disorders, such as Alzheimer's disease or Parkinson's disease.
- Study of the compound's potential as a tool for investigating the role of the sigma-1 receptor in various physiological processes.

Synthesis Methods

The synthesis of 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide involves the reaction of piperidine-1-carboxylic acid with 1-phenyl-4-chloropyrazole in the presence of triethylamine and 1,3-dimethyl-2-imidazolidinone. This reaction results in the formation of the intermediate compound, which is then treated with formaldehyde and sodium borohydride to yield 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide.

Scientific Research Applications

3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide has been found to exhibit a range of potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where it has been shown to act as a selective antagonist of the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, memory, and mood regulation. By blocking the sigma-1 receptor, 3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide may have potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and chronic pain.

properties

IUPAC Name

3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c22-13-14-5-4-8-20(11-14)17(23)18-9-15-10-19-21(12-15)16-6-2-1-3-7-16/h1-3,6-7,10,12,14,22H,4-5,8-9,11,13H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAPKHWJROVZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CN(N=C2)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide

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